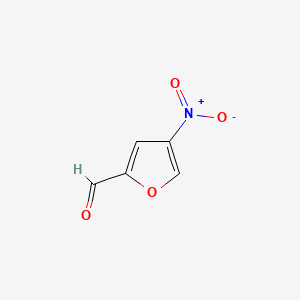

2-Furancarboxaldehyde, 4-nitro-

Description

BenchChem offers high-quality 2-Furancarboxaldehyde, 4-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furancarboxaldehyde, 4-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitrofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRBMMMGCYHUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973043 | |

| Record name | 4-Nitrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57500-49-9 | |

| Record name | 4-Nitrofurfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Nitro-2-furancarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 4-nitro-2-furancarboxaldehyde, a valuable but challenging-to-synthesize nitro-substituted heterocyclic compound. Due to the regioselectivity of direct nitration of 2-furancarboxaldehyde, which overwhelmingly favors the 5-nitro isomer, an indirect, multi-step approach is required to obtain the 4-nitro derivative. This guide details a robust two-stage synthetic pathway commencing with the preparation of a 4-amino-2-furancarboxaldehyde precursor, followed by its conversion to the target 4-nitro compound via a diazotization and Sandmeyer-type reaction.

Core Synthesis Pathway

The synthesis of 4-nitro-2-furancarboxaldehyde is achieved through the following two key stages:

-

Stage 1: Synthesis of 4-Amino-2-furancarboxaldehyde Precursor. This initial stage involves the formation of a 4-amino-substituted furan ring, which serves as a handle to introduce the nitro group at the desired position.

-

Stage 2: Conversion of 4-Amino-2-furancarboxaldehyde to 4-Nitro-2-furancarboxaldehyde. The amino group of the precursor is transformed into a diazonium salt, which is subsequently displaced by a nitro group in a Sandmeyer-type reaction.

The logical workflow for this synthesis is depicted in the following diagram:

Stage 1: Experimental Protocol for the Synthesis of 4-Amino-Substituted Furfurals

The synthesis of the 4-amino-substituted furfural precursors is based on the methodology reported by Sydnes, L. K., et al. in The Journal of Organic Chemistry (2014).[1] This procedure involves the reaction of γ-hydroxy-α,β-unsaturated acetylenic ketones with secondary amines, followed by an acid-catalyzed cyclization.

Materials:

-

γ-Hydroxy-α,β-unsaturated acetylenic ketone

-

Secondary amine (e.g., dibenzylamine)

-

Tetrahydrofuran (THF)

-

Water

-

Acid (e.g., HCl)

Procedure:

-

The γ-hydroxy-α,β-unsaturated acetylenic ketone is dissolved in a suitable solvent such as THF.

-

The secondary amine is added to the solution, and the mixture is stirred at room temperature to allow for the Michael addition to occur.

-

Following the addition, an aqueous acid solution is added to the reaction mixture to facilitate the cyclization and formation of the furan ring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the 4-amino-substituted furfural.

Note: The stability and yield of the resulting 4-amino-substituted furfural may vary depending on the specific secondary amine used.[2]

Stage 2: Experimental Protocol for the Conversion to 4-Nitro-2-furancarboxaldehyde

This stage employs a Sandmeyer-type reaction, a well-established method for the conversion of aromatic amines to various functional groups via a diazonium salt intermediate.

Materials:

-

4-Amino-2-furancarboxaldehyde precursor

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Copper(I) catalyst (e.g., Cu₂O)

-

Sodium nitrite (NaNO₂) solution

Procedure:

-

Diazotization: The 4-amino-2-furancarboxaldehyde precursor is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled amine solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

Sandmeyer Reaction: In a separate flask, a suspension of a copper(I) catalyst is prepared in an aqueous solution of sodium nitrite.

-

The freshly prepared, cold diazonium salt solution is then added portion-wise to the copper(I) catalyst suspension. Vigorous nitrogen evolution is typically observed.

-

The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen ceases.

-

The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude 4-nitro-2-furancarboxaldehyde is purified by column chromatography to yield the final product.

The signaling pathway for the Sandmeyer reaction is illustrated below:

Data Presentation

Quantitative data for the synthesis of a representative 4-amino-substituted furfural and its subsequent conversion are summarized in the tables below.

Table 1: Synthesis of 4-(Dibenzylamino)-2-furancarboxaldehyde

| Reactant/Reagent | Molar Ratio | Concentration | Reaction Time (h) | Yield (%) |

| γ-Hydroxy-α,β-unsaturated acetylenic ketone | 1.0 | - | - | - |

| Dibenzylamine | 1.1 | - | 2 | 75 |

| HCl (aq) | 2.0 | 2 M | 1 | - |

Data are representative and may vary based on specific experimental conditions.

Table 2: Conversion to 4-Nitro-2-furancarboxaldehyde

| Reactant/Reagent | Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Amino-2-furancarboxaldehyde | 1.0 | 0-5 | 0.5 | - |

| Sodium Nitrite (diazotization) | 1.1 | 0-5 | - | - |

| Copper(I) Oxide | 0.1 | 5-10 | 1 | 60 |

| Sodium Nitrite (Sandmeyer) | 2.0 | 5-10 | - | - |

Yields are approximate and depend on the purity of the precursor and reaction scale.

Conclusion

The synthesis of 4-nitro-2-furancarboxaldehyde presents a significant challenge due to the directing effects of the formyl group in electrophilic substitution reactions. The indirect pathway detailed in this guide, involving the formation of a 4-amino-substituted precursor and its subsequent conversion via a Sandmeyer-type reaction, provides a reliable method for obtaining this valuable compound. The experimental protocols and data presented herein offer a solid foundation for researchers and drug development professionals working with nitro-substituted furans. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving optimal yields and purity.

References

An In-depth Technical Guide to 4-nitro-2-furancarboxaldehyde (CAS 57500-49-9): Navigating a Sparsely Documented Chemical Landscape

A Note to the Reader: Extensive research for detailed technical information on 4-nitro-2-furancarboxaldehyde (CAS 57500-49-9) has revealed a significant scarcity of specific data for this particular isomer. The vast majority of scientific literature focuses on its more readily synthesized and studied isomer, 5-nitro-2-furancarboxaldehyde. This guide will summarize the available information for the 4-nitro isomer and, where data is absent, will provide a general overview of the chemical and biological properties of the broader nitrofuran class to offer a contextual understanding. It is crucial to note that this general information may not be directly applicable to the 4-nitro isomer.

Introduction to 4-nitro-2-furancarboxaldehyde

4-nitro-2-furancarboxaldehyde is a heterocyclic aldehyde, a derivative of furan. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical and physical properties of the furan ring. While its CAS number is registered, indicating its existence, its challenging synthesis has limited its availability and subsequent research.

Physicochemical Properties

Specific quantitative data for the physical and chemical properties of 4-nitro-2-furancarboxaldehyde are not well-documented in publicly available literature. The following table summarizes the basic molecular information.

| Property | Value |

| CAS Number | 57500-49-9 |

| Molecular Formula | C₅H₃NO₄ |

| Molecular Weight | 141.08 g/mol |

| Synonyms | 4-Nitro-2-furaldehyde, 4-nitrofurfural |

For comparison, the well-studied 5-nitro-2-furancarboxaldehyde is a pale yellow crystalline solid with a melting point of 35-37 °C. The properties of the 4-nitro isomer are expected to be different due to the different position of the nitro group.

Synthesis

The synthesis of 4-nitro-2-furancarboxaldehyde is a significant challenge in furan chemistry. The direct nitration of 2-furancarboxaldehyde, a common method for introducing a nitro group, predominantly yields the 5-nitro isomer. This is due to the electronic properties of the furan ring and the directing effects of the aldehyde group.

A discussion among synthetic chemists has highlighted this difficulty, with researchers reporting the exclusive formation of the 5-nitro isomer even when attempting to synthesize the 4-nitro variant[1]. While alternative, multi-step synthetic routes may exist, they are not readily found in the available literature, indicating that the synthesis of 4-nitro-2-furancarboxaldehyde is not a trivial undertaking.

General Workflow for Nitration of 2-Furancarboxaldehyde (leading to 5-nitro isomer):

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for 4-nitro-2-furancarboxaldehyde are not publicly available. While some commercial suppliers allude to the availability of such data for their products, it is not published in peer-reviewed literature.

Biological Activity and Mechanism of Action (General to Nitrofurans)

While no specific biological studies on 4-nitro-2-furancarboxaldehyde have been found, the broader class of nitrofuran derivatives has been extensively studied for its potent antimicrobial and, in some cases, anticancer activities.

General Mechanism of Action:

Nitrofuran derivatives are generally considered to be prodrugs. Their biological activity is dependent on the enzymatic reduction of the nitro group within the target organism (e.g., bacteria, protozoa) or cell. This reduction is typically carried out by nitroreductases.

The reduction process generates a series of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives. These reactive species are non-specific in their targets and can cause widespread cellular damage by reacting with various macromolecules.

Signaling Pathway of Nitrofuran Activation and Action:

This multi-targeted mechanism of action is believed to be a reason for the slow development of bacterial resistance to some nitrofuran antibiotics.

Applications in Research and Drug Development

Given the lack of available data, 4-nitro-2-furancarboxaldehyde does not have any established applications in research or drug development. Its potential would likely be in the same areas as other nitrofurans – as a scaffold for the development of new antimicrobial or anticancer agents. However, without a reliable synthetic route and characterization of its biological activity, its utility remains purely speculative.

Conclusion

4-nitro-2-furancarboxaldehyde (CAS 57500-49-9) remains an enigmatic member of the nitrofuran family. The significant challenges associated with its synthesis have severely limited its availability for study, resulting in a near-complete absence of detailed technical data in the public domain. While the broader class of nitrofurans offers a rich field of study for researchers, scientists, and drug development professionals, the specific properties and potential of the 4-nitro isomer are yet to be explored. Future research into novel synthetic methodologies may one day unlock the potential of this and other rare heterocyclic compounds. Until then, any consideration of 4-nitro-2-furancarboxaldehyde for research or development purposes must be approached with an understanding of this profound data gap.

References

Technical Guide: Chemical Properties and Synthetic Considerations for 4-Nitro-2-furancarboxaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-nitro-2-furancarboxaldehyde. Due to the scarcity of literature on this specific isomer, this document also presents comparative data for the more extensively studied 5-nitro-2-furancarboxaldehyde to provide context for researchers. Furthermore, this guide addresses the significant synthetic challenges associated with the 4-nitro isomer and outlines a conceptual experimental protocol for its indirect synthesis and subsequent analysis.

Introduction

Nitrofurans are a class of heterocyclic compounds characterized by a furan ring bearing a nitro group. They have garnered significant interest in medicinal chemistry due to their broad-spectrum antimicrobial activities. The position of the nitro group on the furan ring is critical for its biological activity and chemical properties. While 5-nitro-2-furancarboxaldehyde is a well-documented and commercially available compound, its isomer, 4-nitro-2-furancarboxaldehyde, is notably less characterized. This guide aims to consolidate the available information on the 4-nitro isomer, highlight the current knowledge gaps, and provide practical guidance for its potential synthesis and analysis.

Physicochemical Properties

There is a significant lack of experimentally determined physicochemical data for 4-nitro-2-furancarboxaldehyde in publicly available literature. In contrast, the properties of 5-nitro-2-furancarboxaldehyde are well-documented. The following tables summarize the available data.

Table 1: General Properties of 4-Nitro-2-furancarboxaldehyde

| Property | Value | Source |

| Molecular Formula | C₅H₃NO₄ | N/A |

| Molecular Weight | 141.08 g/mol | N/A |

| CAS Number | 57500-49-9 | N/A |

Table 2: Physicochemical Properties of 5-Nitro-2-furancarboxaldehyde (for comparison)

| Property | Value | Source |

| Appearance | Pale yellow to brown crystalline solid | [1] |

| Melting Point | 35-39 °C | [2][3] |

| Boiling Point | 128-132 °C at 10 mmHg | [2][3] |

| Solubility | Slightly soluble in water; soluble in petroleum ether. | [2] |

| Density | 1.349 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.59 | [3] |

Spectral Data

No specific spectral data (NMR, IR, Mass Spectrometry) for 4-nitro-2-furancarboxaldehyde has been found in the reviewed literature. For comparative purposes, the spectral data for 5-nitro-2-furancarboxaldehyde is provided below.

Table 3: Spectral Data for 5-Nitro-2-furancarboxaldehyde

| Technique | Key Data | Source |

| ¹H NMR | Spectral data available in public databases. | [2] |

| ¹³C NMR | Spectral data available in public databases. | [2] |

| IR Spectroscopy | Data available in the NIST Chemistry WebBook. | [4] |

| Mass Spectrometry | Mass spectrum available in the NIST Chemistry WebBook. | [5] |

Synthesis of 4-Nitro-2-furancarboxaldehyde: Challenges and Proposed Strategy

The direct nitration of 2-furancarboxaldehyde predominantly yields the 5-nitro isomer due to the electronic directing effects of the furan ring oxygen and the aldehyde group. This regioselectivity presents a significant challenge for the synthesis of the 4-nitro isomer.

The Regioselectivity Challenge

The following diagram illustrates the preferential formation of the 5-nitro isomer in the direct nitration of 2-furancarboxaldehyde.

Proposed Indirect Synthetic Pathway

An indirect synthetic route is necessary to obtain 4-nitro-2-furancarboxaldehyde. A plausible strategy involves the introduction of a directing group at the 4-position that can later be converted to a nitro group. One such approach is to start with a 4-amino-substituted furan derivative.

The following diagram outlines a conceptual workflow for this indirect synthesis.

Experimental Protocols

Due to the lack of specific published methods for the synthesis of 4-nitro-2-furancarboxaldehyde, this section provides a generalized, conceptual protocol based on established organic chemistry transformations.

Conceptual Synthesis of 4-Amino-2-furancarboxaldehyde (Step 1)

The synthesis of a 4-amino substituted furan precursor is the crucial first step. This could potentially be achieved through methods such as reductive amination of a suitable keto-furan or through a multi-step sequence involving a nitration-reduction strategy on a protected 2-furancarboxaldehyde where the 5-position is blocked. Given the complexity, this step would require significant route development.

Generalized Protocol for Oxidation of an Amino Group to a Nitro Group (Step 2)

Once the 4-amino-2-furancarboxaldehyde precursor is obtained, the amino group can be oxidized to a nitro group. Several reagents can be employed for this transformation.

Reagents and Materials:

-

4-Amino-2-furancarboxaldehyde derivative

-

Oxidizing agent (e.g., Trifluoroperacetic acid, prepared in situ from trifluoroacetic anhydride and hydrogen peroxide, or Oxone®)[6]

-

Suitable solvent (e.g., Dichloromethane, Acetonitrile)

-

Buffer (if necessary)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve the 4-amino-2-furancarboxaldehyde derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the cooled solution. The addition should be dropwise to control the reaction temperature, as these oxidations can be exothermic.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution).

-

Perform an aqueous workup to remove excess reagents. This typically involves extraction with an organic solvent, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude 4-nitro-2-furancarboxaldehyde.

Purification and Analysis (Step 3)

The crude product will likely require purification, and its identity must be confirmed.

Purification:

-

Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds. A solvent system (e.g., a mixture of hexanes and ethyl acetate) would need to be developed to effectively separate the desired product from any byproducts or unreacted starting material.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be used.

Analysis: A general protocol for the analysis of nitrofuran isomers using modern analytical techniques is outlined below.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer (MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

C18 reversed-phase column.

Mobile Phase:

-

A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.

General Procedure:

-

Prepare a standard solution of the purified 4-nitro-2-furancarboxaldehyde in a suitable solvent.

-

Inject the standard solution into the LC-MS/MS system.

-

Develop a separation method by optimizing the mobile phase gradient to achieve good resolution of the analyte peak.

-

Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) to obtain a strong signal for the parent ion and characteristic fragment ions of 4-nitro-2-furancarboxaldehyde.

-

Once a method is established, it can be used for the quantitative analysis of the synthesized compound.

Conclusion

4-Nitro-2-furancarboxaldehyde remains a poorly characterized compound, primarily due to the challenges associated with its regioselective synthesis. This technical guide has summarized the limited available data and has proposed a conceptual framework for its indirect synthesis and analysis. The provided information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the chemical and biological properties of this and other understudied nitrofuran isomers. Further research into novel synthetic methodologies is crucial to unlock the potential of these compounds.

References

- 1. 5-Nitrofurfural | 698-63-5 [chemicalbook.com]

- 2. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-Furancarboxaldehyde, 5-nitro- [webbook.nist.gov]

- 5. 2-Furancarboxaldehyde, 5-nitro- [webbook.nist.gov]

- 6. Reduction of nitro to amino and oxidation of amino to nitro [quimicaorganica.org]

An In-depth Technical Guide to the Spectral Data of 4-nitro-2-furancarboxaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for 4-nitro-2-furancarboxaldehyde. It is important to note that while this document aims to be a comprehensive resource, publicly accessible, experimentally confirmed spectral data for 4-nitro-2-furancarboxaldehyde is limited. Commercial suppliers confirm its availability and can likely provide data upon request.

As a valuable comparative reference, this guide also presents the spectral data for the closely related isomer, 5-nitro-2-furancarboxaldehyde. It is crucial to recognize that the spectral properties of these isomers, while similar in some respects, will exhibit distinct differences due to the different substitution patterns on the furan ring.

Compound Identification

| Property | Value |

| Chemical Name | 4-nitro-2-furancarboxaldehyde |

| CAS Number | 57500-49-9 |

| Molecular Formula | C₅H₃NO₄ |

| Molecular Weight | 141.08 g/mol |

Spectral Data

As of the latest update, detailed, publicly available NMR, IR, and MS spectral data for 4-nitro-2-furancarboxaldehyde is not readily found in common spectral databases. The data presented in the following sections is for the isomer 5-nitro-2-furancarboxaldehyde (CAS: 698-63-5) and should be used for illustrative and comparative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 5-nitro-2-furancarboxaldehyde

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.7 | s | 1H | -CHO |

| 7.7 | d | 1H | H-3 |

| 7.4 | d | 1H | H-4 |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 178.0 | C=O |

| 157.0 | C-2 |

| 152.0 | C-5 |

| 122.0 | C-3 |

| 113.0 | C-4 |

Infrared (IR) Spectroscopy Data of 5-nitro-2-furancarboxaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1700 - 1680 | Strong | Aldehyde C=O Stretch |

| 1620 - 1600 | Medium | Furan Ring C=C Stretch |

| 1540 - 1500 | Strong | Asymmetric NO₂ Stretch |

| 1350 - 1320 | Strong | Symmetric NO₂ Stretch |

| 1280 - 1200 | Medium | C-N Stretch |

| 820 - 780 | Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS) Data of 5-nitro-2-furancarboxaldehyde

| m/z | Relative Intensity | Assignment |

| 141 | 100% | [M]⁺ (Molecular Ion) |

| 111 | ~50% | [M-NO]⁺ |

| 95 | ~40% | [M-NO₂]⁺ |

| 67 | ~30% | [C₄H₃O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of organic compounds like nitro-furancarboxaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure there are no solid particles.

-

Instrumentation : Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Data Acquisition : The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and then acquire the NMR spectrum. Standard pulse sequences for ¹H and ¹³C NMR are utilized.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[2]

-

Film Deposition : Apply a drop of the solution onto a clean salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound.[2]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty sample compartment is typically run first and automatically subtracted from the sample spectrum.[2]

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced in several ways. For volatile compounds, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used. For less volatile compounds, techniques like electrospray ionization (ESI) from a solution are common.[3]

-

Ionization : In the ion source, molecules are converted into ions. Electron Impact (EI) is a common method where a high-energy electron beam bombards the sample, causing ionization and fragmentation.[3]

-

Mass Analysis : The generated ions are accelerated and directed into a mass analyzer. The analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).[3]

-

Detection : The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value. This creates the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide on the Reactivity of 4-Nitro-2-Furancarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-2-furancarboxaldehyde is a heterocyclic aldehyde containing a furan ring substituted with a nitro group at the 4-position and a carboxaldehyde group at the 2-position. While its isomer, 5-nitro-2-furancarboxaldehyde (nitrofurfural), is a well-studied precursor to a class of antibacterial drugs known as nitrofurans, detailed technical information on the reactivity of the 4-nitro isomer is less prevalent in publicly available literature. This guide provides a comprehensive overview of the expected reactivity of 4-nitro-2-furancarboxaldehyde based on the established chemistry of furan, nitroarenes, and aldehydes. It includes theoretical reaction pathways, representative experimental protocols adapted from related compounds, and a discussion of its potential role in drug development, particularly concerning the known mechanisms of action for nitrofuran derivatives.

Introduction: The Chemistry of a Niche Nitrofuran

Furan and its derivatives are important scaffolds in medicinal chemistry. The introduction of a nitro group, a potent electron-withdrawing group, significantly influences the chemical reactivity of the furan ring and attached functional groups. In the case of 2-furancarboxaldehyde, the aldehyde group deactivates the furan ring towards electrophilic attack and directs incoming electrophiles to the C4 and C5 positions, with a strong preference for the C5 position.[1] This inherent regioselectivity in the nitration of 2-furancarboxaldehyde is the primary reason for the prevalence of research on the 5-nitro isomer over the 4-nitro isomer.

Despite its relative obscurity, 4-nitro-2-furancarboxaldehyde possesses two key reactive sites: the aldehyde group and the nitro group. These functionalities allow for a variety of chemical transformations, making it a potentially valuable, albeit challenging, building block in organic synthesis.

Synthesis of 4-Nitro-2-Furancarboxaldehyde

Direct nitration of 2-furancarboxaldehyde predominantly yields the 5-nitro isomer. Therefore, the synthesis of 4-nitro-2-furancarboxaldehyde typically requires a more nuanced approach, often involving the introduction of a directing group or the construction of the substituted furan ring. One plausible synthetic route involves the regioselective oxidation of a precursor such as 4-amino-2-furancarboxaldehyde.

Hypothetical Synthetic Pathway

A potential pathway to synthesize 4-nitro-2-furancarboxaldehyde could start from a 4-substituted furan derivative that allows for the eventual introduction of the nitro group.

Caption: Hypothetical synthesis of 4-nitro-2-furancarboxaldehyde.

Representative Experimental Protocol: Oxidation of an Amino Group (Analogous)

Reaction: Oxidation of 4-amino-2-furancarboxaldehyde

Reagents and Materials:

-

4-amino-2-furancarboxaldehyde

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate solution

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-amino-2-furancarboxaldehyde in a suitable solvent like DCM.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA) portion-wise, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidizing agent with a reducing agent if necessary.

-

Wash the organic layer with sodium bicarbonate solution to remove acidic byproducts.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Chemical Reactivity

The reactivity of 4-nitro-2-furancarboxaldehyde is dominated by the chemistry of its aldehyde and nitro functional groups.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of condensation and addition reactions.

-

Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a base catalyst yields α,β-unsaturated products.

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted alkenes.

-

Hydrazone Formation: Condensation with hydrazines or substituted hydrazines yields the corresponding hydrazones, which can be important intermediates for the synthesis of other heterocyclic compounds.

Caption: Key condensation reactions of the aldehyde group.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-nitro-2-furoic acid, using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (4-nitro-2-furyl)methanol, using reducing agents like sodium borohydride.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo reduction to various nitrogen-containing functionalities.

The most common transformation of the nitro group is its reduction to an amino group, yielding 4-amino-2-furancarboxaldehyde. This transformation is crucial for further functionalization of the furan ring.

References

Stability and Storage of 4-Nitro-2-Furancarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive stability data for 4-nitro-2-furancarboxaldehyde is limited in publicly available literature. The following guide is a compilation of information extrapolated from safety data sheets (SDS) of structurally similar nitrofurans, general principles of chemical stability, and related scientific studies. It is intended to provide best-practice guidance. For critical applications, it is imperative to conduct specific stability studies.

Introduction

4-Nitro-2-furancarboxaldehyde is a furan derivative containing a nitro group, a class of compounds known for their use as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The inherent reactivity of the nitro and aldehyde functional groups necessitates a thorough understanding of the compound's stability profile to ensure its quality, safety, and efficacy in research and development. This guide provides an in-depth overview of the recommended storage conditions, potential degradation pathways, and methodologies for stability assessment of 4-nitro-2-furancarboxaldehyde.

Physicochemical Properties

A summary of the known physicochemical properties of 4-nitro-2-furancarboxaldehyde and related compounds is presented in Table 1. These properties are crucial for understanding the compound's behavior under various storage and handling conditions.

Table 1: Physicochemical Properties of 4-Nitro-2-Furancarboxaldehyde and Related Compounds

| Property | 4-Nitro-2-furancarboxaldehyde | 5-Nitro-2-furaldehyde | 5-(4-Nitrophenyl)-2-furaldehyde |

| CAS Number | 57500-49-9[1][2] | 698-63-5[3] | 7147-77-5[4] |

| Molecular Formula | C5H3NO4[3] | C5H3NO4[3] | C11H7NO4[4] |

| Molecular Weight | 141.08 g/mol [1][3] | 141.08 g/mol [3] | 217.18 g/mol [4] |

| Appearance | Not specified | Lemon yellow crystals or fine yellow powder[5] | Not specified |

| Melting Point | Not specified | Not specified | 204-206 °C[6] |

| Solubility | Soluble in water[7] | Not specified | Not specified |

Stability Profile and Degradation

The stability of 4-nitro-2-furancarboxaldehyde is influenced by several factors, including light, temperature, pH, and the presence of oxidizing or reducing agents.

Light Sensitivity

Nitrofurans, as a class of compounds, are known to be susceptible to photodegradation. The primary degradation process for many nitrofurans involves photo-induced hydrolysis[8]. Therefore, it is crucial to protect 4-nitro-2-furancarboxaldehyde from light to prevent the formation of degradation products.

Thermal Stability

pH and Hydrolytic Stability

The aldehyde functional group can be susceptible to oxidation and other reactions, particularly at non-neutral pH. In alkaline solutions, 5-nitro-2-furaldehyde has been shown to form an anion of nitronic acid which can then undergo further reactions[9]. It is therefore recommended to maintain a neutral pH environment when working with solutions of 4-nitro-2-furancarboxaldehyde.

Potential Degradation Pathways

Based on the reactivity of the furan ring, the nitro group, and the aldehyde function, several degradation pathways can be postulated. Microbial degradation of furanic compounds often involves oxidation and/or reduction of the aldehyde group, followed by further metabolism of the furan ring[10]. The nitro group can also be a site for enzymatic reduction. A potential degradation pathway could involve the oxidation of the aldehyde to a carboxylic acid and/or the reduction of the nitro group to an amino group.

A simplified potential degradation pathway is illustrated below:

Recommended Storage and Handling

To ensure the long-term stability of 4-nitro-2-furancarboxaldehyde, the following storage and handling guidelines are recommended based on information for similar compounds:

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry, and well-ventilated place.[11] Room temperature storage is generally acceptable for the solid form.[12] | To minimize thermal degradation. |

| Light | Keep in a dark place, protected from light.[8][12] Use amber-colored or opaque containers.[8] | To prevent photodegradation. |

| Atmosphere | Store in a tightly closed container.[11] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture and atmospheric oxygen which could promote degradation. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13] | To prevent chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the intrinsic stability of 4-nitro-2-furancarboxaldehyde and to establish appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation studies (stress testing) are performed to identify the likely degradation products and to establish the degradation pathways. This information is crucial for the development of stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

References

- 1. 2-Furancarboxaldehyde, 4-nitro- | 57500-49-9 | Benchchem [benchchem.com]

- 2. 4-Nitro-2-furancarboxaldehyde | 57500-49-9 | HCA50049 [biosynth.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(4-Nitrophenyl)-2-furaldehyde | 7147-77-5 [chemicalbook.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. fagron.de [fagron.de]

- 9. researchgate.net [researchgate.net]

- 10. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. fishersci.com [fishersci.com]

The Solubility of 4-Nitro-2-Furancarboxaldehyde: A Technical Guide on a Data-Scarce Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-nitro-2-furancarboxaldehyde, a nitro-substituted heterocyclic aldehyde. A comprehensive search of available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this specific isomer. Research on 4-nitro-2-furancarboxaldehyde is noted to be sparse, primarily due to synthetic challenges that favor the formation of the 5-nitro isomer.[1] This guide presents the available information, provides context by examining the more studied 5-nitro-2-furancarboxaldehyde, and outlines a general experimental protocol for solubility determination.

Quantitative Solubility Data

As of the latest data retrieval, no quantitative solubility data for 4-nitro-2-furancarboxaldehyde in various solvents has been published in readily accessible scientific literature. The difficulty in synthesizing and isolating the 4-nitro isomer has limited its characterization.[1]

For comparative purposes, the qualitative solubility of the more common isomer, 5-nitro-2-furancarboxaldehyde , is presented below. It is crucial to note that this data is for a different compound and should be used only as a general indicator of the potential behavior of a nitrofurfural compound.

| Compound | Solvent | Solubility |

| 5-Nitro-2-furancarboxaldehyde | Water | Slightly Soluble[2] |

| 5-Nitro-2-furancarboxaldehyde | Petroleum Ether | Soluble[2] |

Experimental Protocol for Solubility Determination

For researchers seeking to determine the solubility of 4-nitro-2-furancarboxaldehyde, a standard and reliable method is the shake-flask method , followed by a suitable analytical technique to quantify the dissolved solute.

Objective: To determine the equilibrium solubility of 4-nitro-2-furancarboxaldehyde in a given solvent at a specific temperature.

Materials:

-

4-nitro-2-furancarboxaldehyde (solute)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, etc.)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-nitro-2-furancarboxaldehyde to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be clearly visible.

-

Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short period within the temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a pipette or syringe.

-

Immediately filter the sample using a syringe filter to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method (Preferred):

-

Develop a validated HPLC method for the quantification of 4-nitro-2-furancarboxaldehyde. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Determine the concentration of the dissolved compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for 4-nitro-2-furancarboxaldehyde in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance to create a calibration curve according to the Beer-Lambert Law.

-

Measure the absorbance of the diluted sample and calculate the concentration.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Nitro-2-furancarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the electrophilic substitution reactions of 4-nitro-2-furancarboxaldehyde. A comprehensive review of available scientific literature reveals a significant scarcity of experimental data specifically concerning electrophilic substitution on this particular isomer. The vast majority of research focuses on the more readily synthesized 5-nitro-2-furancarboxaldehyde. Consequently, this document provides a theoretical framework for predicting the reactivity of 4-nitro-2-furancarboxaldehyde based on established principles of organic chemistry, alongside a discussion of the synthetic challenges that likely contribute to the limited available data. This guide is intended to inform researchers of the current knowledge gap and to provide a foundation for future investigations into the chemistry of this compound.

Introduction to the Reactivity of Substituted Furans

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution.[1] The heteroatom's lone pair of electrons contributes to the π-system, increasing the ring's nucleophilicity compared to benzene. Electrophilic attack preferentially occurs at the C2 and C5 positions, which are more activated than the C3 and C4 positions.

However, the presence of electron-withdrawing substituents, such as a nitro group (-NO₂) and a carboxaldehyde group (-CHO), significantly deactivates the furan ring towards electrophilic attack. These groups decrease the electron density of the ring through both inductive and resonance effects, making reactions with electrophiles more difficult.

Theoretical Analysis of Electrophilic Substitution on 4-Nitro-2-furancarboxaldehyde

In 4-nitro-2-furancarboxaldehyde, the furan ring is substituted with two potent electron-withdrawing groups. The aldehyde group at position 2 and the nitro group at position 4 exert a strong deactivating effect on the entire ring.

-

Directing Effects: The aldehyde group at C2 primarily directs incoming electrophiles to the C4 and C5 positions. Conversely, the nitro group at C4 directs to the C2 and C5 positions. The only position that is not electronically disfavored by at least one of these deactivating groups through resonance is the C5 position. Therefore, it is theoretically the most likely site for electrophilic substitution, should a reaction occur. The C3 position is strongly deactivated by both adjacent substituents.

-

Reactivity: Due to the presence of two strong deactivating groups, 4-nitro-2-furancarboxaldehyde is expected to be extremely unreactive towards electrophilic substitution. Standard electrophilic aromatic substitution conditions (e.g., for nitration, halogenation, sulfonation, or Friedel-Crafts reactions) are likely to be ineffective or require exceptionally harsh conditions, which in turn could lead to decomposition of the furan ring.

The predicted low reactivity is a primary reason for the lack of published research on these reactions. The synthesis of the starting material, 4-nitro-2-furancarboxaldehyde, is also less straightforward than its 5-nitro isomer, further limiting its investigation.[2]

Potential Electrophilic Substitution Reactions: A Frontier for Research

Given the profound deactivation of the furan ring in 4-nitro-2-furancarboxaldehyde, successful electrophilic substitution would likely require highly reactive electrophiles and carefully optimized conditions. The following sections outline hypothetical approaches and the significant challenges involved.

Halogenation

-

Challenge: The deactivated ring would be resistant to reaction with elemental halogens (e.g., Br₂, Cl₂).

-

Potential Approach: The use of a strong Lewis acid catalyst (e.g., FeCl₃, AlCl₃) would be necessary to polarize the halogen and increase its electrophilicity. Alternatively, more potent halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst might be explored. The expected product would be 5-halo-4-nitro-2-furancarboxaldehyde.

Nitration

-

Challenge: Standard nitrating conditions (HNO₃/H₂SO₄) would likely be too harsh and could lead to oxidative degradation of the furan ring.

-

Potential Approach: Milder nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, could potentially effect nitration at the C5 position. Careful control of temperature and reaction time would be critical to prevent decomposition.

Sulfonation

-

Challenge: The use of fuming sulfuric acid would almost certainly lead to decomposition.

-

Potential Approach: A milder sulfonating agent, such as a sulfur trioxide-pyridine complex, might be a viable alternative, although the reactivity would still be expected to be very low.

Friedel-Crafts Acylation and Alkylation

-

Challenge: Friedel-Crafts reactions are notoriously difficult on strongly deactivated aromatic rings. The formation of a complex between the Lewis acid catalyst and the carbonyl oxygen of the aldehyde group would further deactivate the ring and inhibit the reaction.

Experimental Workflow for Investigating Novel Reactions

For researchers interested in exploring the reactivity of 4-nitro-2-furancarboxaldehyde, a systematic approach is necessary. The following diagram illustrates a general workflow for such an investigation.

Data Summary (Hypothetical)

As no experimental data has been found in the literature, the following table is a hypothetical representation of what researchers might aim to collect.

| Electrophilic Substitution | Reagents and Conditions | Expected Major Product | Predicted Yield |

| Bromination | Br₂, FeBr₃, CCl₄, 0 °C to rt | 5-Bromo-4-nitro-2-furancarboxaldehyde | Very Low (<10%) |

| Nitration | Acetyl nitrate, Ac₂O, -10 °C | 4,5-Dinitro-2-furancarboxaldehyde | Very Low (<5%) |

| Sulfonation | SO₃-Pyridine complex, 100 °C | 5-Sulfo-4-nitro-2-furancarboxaldehyde | Extremely Low / No Reaction |

Note: The yields presented in this table are purely speculative and intended to illustrate the expected difficulty of these reactions.

Conclusion and Future Outlook

The electrophilic substitution chemistry of 4-nitro-2-furancarboxaldehyde remains a largely unexplored area of research. The strong deactivating effects of the nitro and aldehyde substituents present a significant synthetic challenge. However, for drug development professionals and medicinal chemists, overcoming these challenges could lead to the synthesis of novel furan-based scaffolds with unique electronic and biological properties. Future research in this area will depend on the development of highly potent electrophilic reagents and reaction conditions that are compatible with the sensitive furan nucleus. A thorough investigation into the reactivity of this molecule would be a valuable contribution to the field of heterocyclic chemistry.

References

4-Nitro-2-furancarboxaldehyde in Medicinal Chemistry: A Technical Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitro-2-furancarboxaldehyde is a nitroaromatic compound with a furan scaffold, a class of molecules that has garnered significant interest in medicinal chemistry. While its isomer, 5-nitro-2-furancarboxaldehyde, is a well-studied precursor to numerous therapeutic agents, the 4-nitro isomer remains largely unexplored. This is primarily due to synthetic challenges that favor the formation of the 5-nitro derivative during electrophilic nitration of 2-furancarboxaldehyde.[1] This technical guide provides a comprehensive overview of the potential applications of 4-nitro-2-furancarboxaldehyde in medicinal chemistry, drawing insights from the extensive research on its 5-nitro counterpart and the broader class of nitrofurans. The document covers synthetic considerations, potential therapeutic applications, and proposed mechanisms of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and development in this promising area. A recent patent application for a process to synthesize 4-nitro-2-furancarboxaldehyde from furfural suggests a growing interest in overcoming these synthetic hurdles.[2]

Synthetic Challenges and Opportunities

The primary obstacle in the widespread investigation of 4-nitro-2-furancarboxaldehyde is the regioselectivity of the nitration of 2-furancarboxaldehyde. The furan ring is activated towards electrophilic substitution at the C5 position.[1] The presence of the deactivating aldehyde group at C2 directs incoming electrophiles to the C4 and C5 positions, but the inherent reactivity of the furan ring strongly favors substitution at the C5 position.[1] Standard nitration procedures, therefore, yield 5-nitro-2-furancarboxaldehyde as the major product, making the isolation of the 4-nitro isomer challenging and limiting its availability for research.[1][3]

Recent developments, such as a patent application for a specific synthesis process from furfural, may provide a more viable route to obtaining 4-nitro-2-furancarboxaldehyde, thereby opening avenues for its exploration as a lead compound in drug discovery.[2]

Potential Therapeutic Applications

Based on the well-documented biological activities of 5-nitrofuran derivatives, 4-nitro-2-furancarboxaldehyde holds potential in several therapeutic areas.

Antimicrobial Activity

Nitrofurans are a known class of antimicrobial agents.[4] Derivatives of 5-nitro-2-furaldehyde have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[5][6]

-

Mechanism of Action: Nitroaromatic compounds are prodrugs that are activated by cellular nitroreductases within microbial cells. This reduction leads to the formation of toxic radicals and reactive oxygen species, which can damage microbial DNA and other macromolecules, leading to cell death.

The general workflow for the synthesis and evaluation of antimicrobial nitrofuran derivatives is depicted below.

Caption: General workflow for the synthesis and antimicrobial evaluation of nitrofuran derivatives.

A series of carbamothioyl-furan-2-carboxamide derivatives, some possessing a nitro group, have been synthesized and shown to have significant antibacterial and antifungal activity.[7]

Table 1: Antimicrobial Activity of Selected Carbamothioyl-Furan-2-Carboxamide Derivatives

| Compound | Bacterial Inhibition Zone (mm) | Fungal Inhibition Zone (mm) |

| 4a (o-nitro) | 12 - 15 | 11 - 14 |

| 4b (m-nitro) | 10 - 13 | 10 - 12 |

| 4c (p-nitro) | 9 - 12 | 9 - 11 |

| Gentamicin (Std.) | 18 - 22 | - |

| Data summarized from a study on carbamothioyl-furan-2-carboxamide derivatives, which did not specify the furan substitution pattern.[7] |

Anticancer Activity

Recent studies have highlighted the anticancer potential of nitrofuran derivatives.[8] Nifuroxazide, a 5-nitrofuran derivative, has been repurposed for cancer treatment due to its STAT3-inhibitory activity.[9] The presence of a nitro group on a phenyl ring attached to a furan core has also been shown to exhibit promising anticancer potential.[7]

-

Potential Mechanism of Action: The anticancer activity of some nitrofurans is linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of intrinsic apoptotic pathways.

References

- 1. 2-Furancarboxaldehyde, 4-nitro- | 57500-49-9 | Benchchem [benchchem.com]

- 2. ihbt.res.in [ihbt.res.in]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 4-Nitro-2-Furancarboxaldehyde

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a critical class of intermediates in flavonoid biosynthesis and are scaffolds of significant interest in medicinal chemistry.[1] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, are well-documented.[1][2] The incorporation of heterocyclic rings, such as furan, and electron-withdrawing groups, like the nitro moiety, into the chalcone structure can significantly modulate its pharmacological profile.[3][4] The nitro group, in particular, is known to enhance the biological potency of many compounds.[3]

This document outlines the application of the Claisen-Schmidt condensation for the synthesis of novel chalcones derived from 4-nitro-2-furancarboxaldehyde. This base-catalyzed reaction provides a straightforward and efficient method for coupling the furan aldehyde with various substituted acetophenones to generate a library of compounds for drug discovery and development.[5][6] The resulting (E)-1-(aryl)-3-(4-nitro-2-furyl)prop-2-en-1-one derivatives are valuable candidates for screening as novel therapeutic agents, particularly in the fields of infectious diseases and inflammation.[3][7]

Mechanism of Action and Potential Applications

The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in enzymes.[1] Nitro-substituted chalcones have shown potent antibacterial and antifungal activities.[5][7] Furthermore, they have been investigated as anti-inflammatory agents, with a proposed mechanism involving the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[3] The compounds synthesized using this protocol can be further evaluated in various biological assays to explore their therapeutic potential.

Diagrams and Visualizations

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Caption: Experimental workflow for chalcone synthesis and purification.

Caption: Logical workflow for the biological evaluation of synthesized chalcones.

Experimental Protocols

Objective: To synthesize (E)-1-(aryl)-3-(4-nitro-2-furyl)prop-2-en-1-one derivatives via a base-catalyzed Claisen-Schmidt condensation.

Note: 5-Nitro-2-furaldehyde has been reported to be unstable in strongly alkaline solutions, potentially undergoing ring-opening.[8] While this protocol uses the 4-nitro isomer, similar instability may occur. Careful control of base concentration and temperature is recommended.

Materials:

-

4-Nitro-2-furancarboxaldehyde

-

Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Deionized water

-

Hydrochloric acid (HCl), dilute (e.g., 1 M)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography and recrystallization (e.g., ethyl acetate, hexane, ethanol)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Melting point apparatus

-

Spectroscopic instruments (FT-IR, NMR, MS)

General Synthetic Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount (e.g., 10 mmol) of 4-nitro-2-furancarboxaldehyde and the selected substituted acetophenone in ethanol (30-50 mL).

-

Catalyst Addition: Cool the flask in an ice bath. Separately, prepare a 20-40% aqueous solution of KOH or NaOH.[5][9] Add the alkaline solution dropwise to the stirred ethanolic solution of reactants over 15-20 minutes, ensuring the temperature remains below 10 °C.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). Reaction times may vary from 4 to 24 hours, often indicated by the formation of a precipitate.[2][9]

-

Product Isolation (Work-up): Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing crushed ice and cold water (approx. 200 mL).

-

Stir the mixture for 15-30 minutes. If a precipitate forms, it can be collected by vacuum filtration.

-

If the product remains dissolved, slowly acidify the solution with dilute HCl until it is neutral or slightly acidic (pH ~6-7). This will precipitate the chalcone product.

-

Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

-

Dry the crude product. Further purification is achieved by recrystallization from a suitable solvent, typically ethanol.[9]

-

Characterization: The final product should be characterized to confirm its identity and purity. This includes determining its melting point and acquiring spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following tables summarize representative data for Claisen-Schmidt condensations involving furan and nitro-aromatic aldehydes, which can serve as a benchmark for reactions with 4-nitro-2-furancarboxaldehyde.

Table 1: Reactants and Catalysts

| Aldehyde | Ketone | Catalyst | Solvent | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | p-Nitroacetophenone | NaOH (aq) | Ethanol | [5] |

| 4-Nitrobenzaldehyde | 4-Methoxyacetophenone | NaOH (aq) | Ethanol/Water | [10] |

| 5-(Aryl)furan-2-carbaldehyde | Substituted Triazole Ketones | KOH (aq) | Ethanol | [9] |

| Benzaldehyde | Acetophenone | NaOH (aq) | Ethanol |[6] |

Table 2: Representative Reaction Conditions and Yields

| Aldehyde Reactant | Ketone Reactant | Catalyst Conc. | Time (h) | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde) | 1-(4-chlorophenyl)-...-triazol-4-yl)ethan-1-one | 20% KOH | ~12 | RT | 72 | [9] |

| 4-Nitrobenzaldehyde | 4-Hydroxyacetophenone | 50% KOH | N/A | RT | 93-97 | [2] |

| Benzaldehyde | p-Nitroacetophenone | 40% NaOH | 4-5 | RT | High | [5] |

| 4-Nitrobenzaldehyde | Acetophenone | 1:2 molar ratio | 3 | RT | 97 |[11] |

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. scispace.com [scispace.com]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. jocpr.com [jocpr.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Chalcones from 4-Nitro-2-Furancarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from 4-nitro-2-furancarboxaldehyde. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anti-inflammatory agents.

Application Notes

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds belonging to the flavonoid family that exhibit a wide range of biological activities.[1][2] The presence of an α,β-unsaturated ketone moiety is a key structural feature responsible for their pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3][4] The incorporation of a 4-nitro-2-furyl moiety into the chalcone scaffold is a promising strategy for the development of novel therapeutic agents, as nitro-substituted compounds and furan-containing heterocycles have demonstrated potent biological activities.[1][4][5]

The primary application of chalcones synthesized from 4-nitro-2-furancarboxaldehyde lies in the field of antimicrobial drug discovery. These compounds have shown promising activity against a range of bacterial and fungal strains.[1][5][6] The mechanism of action is often attributed to the reactive α,β-unsaturated ketone system, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in enzymes and proteins, thereby disrupting cellular function.

Key Applications:

-

Antimicrobial Agents: Development of new antibiotics and antifungals to combat drug-resistant pathogens.[1][5]

-

Anti-inflammatory Agents: Exploration of their potential to modulate inflammatory pathways.

-

Cancer Research: Investigation of their cytotoxic effects on various cancer cell lines.[1]

-

Synthetic Intermediates: Utilization as precursors for the synthesis of other heterocyclic compounds with therapeutic potential, such as pyrazolines.[1]

Experimental Protocols

The synthesis of chalcones from 4-nitro-2-furancarboxaldehyde is typically achieved via the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde (4-nitro-2-furancarboxaldehyde) with a substituted acetophenone.[1][7]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of chalcones.

Materials and Equipment:

-

4-Nitro-2-furancarboxaldehyde

-

Substituted acetophenones (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Glacial acetic acid

-

Distilled water

-

Magnetic stirrer with hotplate

-

Round bottom flasks

-

Beakers, Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

FT-IR Spectrometer

-

NMR Spectrometer

-

Mass Spectrometer

General Synthesis Protocol:

-

Preparation of Reactant Solution: In a round bottom flask, dissolve the substituted acetophenone (10 mmol) in ethanol (20-30 mL).

-

Addition of Catalyst: To the stirred solution, add a 40% aqueous solution of sodium hydroxide (or potassium hydroxide) dropwise until the solution becomes basic (pH 9-11). Continue stirring at room temperature for 15-20 minutes.

-

Addition of Aldehyde: Slowly add a solution of 4-nitro-2-furancarboxaldehyde (10 mmol) in ethanol (15-20 mL) to the reaction mixture.

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3). The reaction is typically complete within 12-24 hours.[1]

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute glacial acetic acid. The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow:

Caption: Workflow for the synthesis and characterization of chalcones.

Data Presentation

The following tables summarize typical quantitative data for chalcones derived from furan-based aldehydes, which are analogous to those from 4-nitro-2-furancarboxaldehyde.

Table 1: Physicochemical and Yield Data for Synthesized Chalcones.

| Compound ID | Substituted Acetophenone | Molecular Formula | Yield (%) | Melting Point (°C) |

| 1a | Acetophenone | C₁₃H₉NO₄ | 85-95 | 150-152 |

| 1b | 4-Methoxyacetophenone | C₁₄H₁₁NO₅ | 80-90 | 164-166[1] |

| 1c | 4-Chloroacetophenone | C₁₃H₈ClNO₄ | 82-92 | 178-180 |

| 1d | 4-Methylacetophenone | C₁₄H₁₁NO₄ | 88-96 | 160-162 |

Table 2: Spectral Characterization Data.

| Compound ID | FT-IR (cm⁻¹) ν C=O | ¹H-NMR (δ, ppm) α-H (d) | ¹H-NMR (δ, ppm) β-H (d) | Mass Spec (m/z) [M]⁺ |

| 1a | ~1650 | ~7.55 | ~7.75 | 231.05 |

| 1b | ~1648[1] | ~7.54[1] | ~7.73[1] | 261.06 |

| 1c | ~1655 | ~7.58 | ~7.78 | 265.01 |

| 1d | ~1652 | ~7.53 | ~7.72 | 245.07 |

Table 3: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL).

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |

| 1a | 16-32 | 8-16 | 32-64 | 16-32 |

| 1b | 8-16 | 4-8 | 16-32 | 8-16 |

| 1c | 4-8 | 2-4 | 8-16 | 4-8 |

| 1d | 16-32 | 8-16 | 32-64 | 16-32 |

| Ciprofloxacin | 0.5-2 | 0.25-1 | 0.125-0.5 | N/A |

| Fluconazole | N/A | N/A | N/A | 1-4 |

Note: The data in the tables are representative values based on analogous furan-containing chalcones and may vary depending on the specific substituents and experimental conditions.[1][5]

Signaling Pathway Visualization

While the precise signaling pathways affected by chalcones from 4-nitro-2-furancarboxaldehyde are a subject of ongoing research, a general proposed mechanism for the anti-inflammatory activity of chalcones involves the inhibition of the NF-κB signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative | Journal of Science & Technology [jst.org.in]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. eijppr.com [eijppr.com]

Application of 4-Nitro-2-Furancarboxaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-2-furancarboxaldehyde is a furan derivative containing a reactive aldehyde group and an electron-withdrawing nitro group. While its isomer, 5-nitro-2-furancarboxaldehyde (nitrofurfural), is a well-established precursor in the synthesis of nitrofuran antibiotics, the application of the 4-nitro isomer is less documented. The nitration of 2-furancarboxaldehyde predominantly yields the 5-nitro product, making 4-nitro-2-furancarboxaldehyde a less common starting material.[1][2] However, its chemical structure suggests significant potential as a building block for various heterocyclic systems, particularly those with demonstrated pharmacological activities. The presence of the nitro group can confer potent antimicrobial properties to the resulting molecules.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of pyrazole and thiazole derivatives from 4-nitro-2-furancarboxaldehyde. These protocols are based on established synthetic methodologies for analogous nitrofuran compounds and serve as a guide for researchers exploring the synthetic utility of this specific isomer.

Application Notes

The aldehyde functionality of 4-nitro-2-furancarboxaldehyde is a versatile handle for the construction of diverse heterocyclic rings. Two prominent examples are the synthesis of pyrazoles via condensation reactions and thiazoles through the Hantzsch synthesis.

-

Pyrazole Derivatives: Pyrazoles are a class of five-membered heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The synthesis of pyrazole derivatives from 4-nitro-2-furancarboxaldehyde can be achieved through a Knoevenagel condensation with an active methylene compound, followed by cyclization with a hydrazine derivative. The resulting compounds, incorporating the 4-nitrofuran moiety, are promising candidates for antimicrobial drug discovery.[8][9]

-

Thiazole Derivatives: Thiazole-containing compounds are another important class of pharmacologically active agents, with applications as antimicrobial and anticancer drugs.[10][11][12] The Hantzsch thiazole synthesis offers a direct route to 2-aminothiazole derivatives.[13][14][15] By reacting an α-haloketone derived from 4-nitro-2-furancarboxaldehyde with a thiourea, it is possible to construct a thiazole ring bearing the nitrofuran substituent. The nitro group on the furan ring is suggested to be a key chemical feature responsible for the antibacterial activity of nitrothiazole derivatives.[3]

The synthesized compounds can be screened for their biological activities, particularly as antimicrobial agents against a panel of pathogenic bacteria and fungi. The quantitative data from such screenings, typically presented as Minimum Inhibitory Concentration (MIC) values, are crucial for structure-activity relationship (SAR) studies and the further development of lead compounds.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of pyrazole and thiazole derivatives containing nitrofuran or nitro-aromatic moieties, as reported in the literature. This data provides a benchmark for the expected potency of compounds synthesized from 4-nitro-2-furancarboxaldehyde.

Table 1: Antimicrobial Activity of Functionalized Pyrazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Hydrazones of 1-phenyl-4-pyrazolecarbaldehydes with a 5-(4-nitrophenyl)furanyl fragment | S. aureus ATCC 25923 | Not specified, but showed pronounced effect | [8] |

| E. coli ATCC 25922 | Not specified, but showed pronounced effect | [8] | |

| C. albicans ATCC 885-653 | Not specified, but showed pronounced effect | [8] | |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram-positive and Gram-negative bacteria | 62.5–125 | [6] |

| Fungi | 2.9–7.8 | [6] | |

| Nitro pyrazole based thiazole derivatives | S. pyogenes, S. aureus | Not specified, but showed remarkable activity | [7] |

| P. aeruginosa, E. coli | Not specified, but showed remarkable activity | [7] | |

| A. niger, A. clavatus, C. albicans | Not specified, but showed remarkable activity | [7] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Test Organism | MIC (µM) | Reference |

| Substituted 2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | Bacteria | 46.9 - 93.7 µg/mL | [10] |

| Fungi | 5.8 - 7.8 µg/mL | [10] | |

| Thiazole-based Schiff base compounds | E. coli | - (Inhibition zone: 14.40 ± 0.04 mm) | [10] |

| S. aureus | - (Inhibition zone: 15.00 ± 0.01 mm) | [10] | |

| 2,4-disubstituted thiazole derivatives | Not specified | - (Inferred significant activity from the text) | [4] |